In-depth Technical Guide: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate
In-depth Technical Guide: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate
CAS Number: 157327-43-0
This technical guide provides a comprehensive overview of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-acetyl-4-piperidone, is a heterocyclic compound with the molecular formula C₁₂H₁₉NO₄.[1] Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an acetyl group at the 3-position, and a ketone at the 4-position. The Boc group provides stability and allows for selective reactions at other functional groups.
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| CAS Number | 157327-43-0[1] |
| Molecular Formula | C₁₂H₁₉NO₄[1] |
| Molecular Weight | 241.28 g/mol [1] |
| IUPAC Name | tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate[1] |
| Canonical SMILES | CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C[1] |
| InChIKey | FTGIVLQZVUPSAJ-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway:
Caption: Plausible synthetic route to the target compound.
Experimental Protocol (Hypothetical):
This protocol is a general guideline and would require optimization.
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Formation of the Enamine/Enolate: To a solution of 1-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added at a low temperature (e.g., -78 °C). For enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be appropriate. For enamine formation, a secondary amine such as pyrrolidine can be used, often with azeotropic removal of water.
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Acetylation: The resulting enamine or enolate is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, at a low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.
Spectral Data
Detailed, publicly available spectral data for tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is limited. However, based on its structure, the following characteristic peaks would be expected:
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¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the acetyl methyl protons (a singlet around 2.2 ppm), and a series of multiplets for the piperidine ring protons.
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¹³C NMR: Resonances for the carbonyl carbons of the ketone and the acetyl group (typically in the range of 190-210 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring.
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Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2] Compounds like tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug screening.
General Workflow in Drug Discovery:
Caption: Role of building blocks in the drug discovery pipeline.
While specific examples of drugs developed directly from tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are not prominent in the literature, its structural motifs are relevant. For instance, piperidine derivatives are known to be important intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The functional groups on this molecule offer handles for introducing diversity and tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.
